Isoamyl angelate
Overview
Description
Isoamyl angelate is a natural product found in Chamaemelum nobile with data available.
Scientific Research Applications
Pharmaceutical Applications : Isoamyl nitrite, closely related to isoamyl angelate, is used therapeutically for cardiac angina and as an antidote for cyanide poisoning, but its abuse due to euphoric properties necessitates methods for its determination in pharmaceutical and forensic studies (Kishikawa et al., 2014).
Agricultural and Food Industry : this compound is identified as a major component in the essential oils of Roman chamomile, which are influenced by different drying methods. These oils are significant in flavor and fragrance applications (Omidbaigi et al., 2004).
Cancer Research : Decursinol angelate, structurally related to this compound, exhibits cytotoxicity and protein kinase C activating activities, suggesting its potential in cancer therapy (Ahn et al., 1997).
Biotechnological Production : Research on isoamyl acetate, a compound related to this compound, focuses on its production through fermentation and enzymatic methods for use as a natural flavor in the food industry. Innovations in fermentation techniques using organisms like Escherichia coli and yeasts have been explored to enhance production efficiency (Singh et al., 2008; Yilmaztekin et al., 2013).
Medical Research : Ingenol 3-angelate (PEP005), a compound structurally similar to this compound, shows potential as an antileukemic agent, especially targeting acute myeloid leukemia. Its efficacy correlates with the expression of PKC-delta, providing insights for targeted therapies (Hampson et al., 2005).
Chemical Synthesis and Industrial Applications : Optimization of isoamyl acetate production, again closely related to this compound, in solvent-free systems using enzymes has been studied to improve cost-effectiveness and efficiency for its widespread use as a flavoring agent in the food industry (Azudin et al., 2013).
Biochemical and Molecular Studies : Investigations into the interaction of ingenol 3-angelate with protein kinase C provide insights into its mode of action, which is of interest in the development of cancer treatments and understanding cellular signaling pathways (Kedei et al., 2004; Gillespie et al., 2004).
Toxicology and Antidotal Research : Isoamyl nitrite, similar to this compound, has been studied for its properties as a cyanide antidote, comparing its efficacy and safety profiles with other antidotal agents (Cambal et al., 2013).
Cancer Therapeutics and Immunotherapy : Ingenol-3-angelate's (PEP005) modulation of protein kinase C and its impact on signaling pathways in cancer cells highlights its potential as a novel anticancer agent. It also shows synergy with immunotherapies in treating cancers (Serova et al., 2008; Le et al., 2009).
Mechanism of Action
Target of Action
Isoamyl angelate, also known as Angelic Acid Isoamyl Ester, is a chrysanthenone It has been found to be effective in tissue cultures, where it prevents the growth of geranyl and cationic surfactants .
Mode of Action
It is suggested that the compound interacts with its targets in the tissue cultures, leading to the prevention of the growth of certain substances
Biochemical Pathways
Isoamyl alcohol, a related compound, is produced in Saccharomyces cerevisiae via the leucine degradation pathway
Result of Action
This compound has been found to have antifungal properties . It is also used as a deodorizing agent
Properties
IUPAC Name |
3-methylbutyl (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARFDQHJMNVNLE-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884475 | |
Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10482-55-0 | |
Record name | 3-Methylbutyl (2Z)-2-methyl-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10482-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010482550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl 2-methylcrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isoamyl angelate in Roman chamomile essential oil?
A1: this compound is identified as a major active constituent in Roman chamomile essential oil (CHA) responsible for its ambulation-promoting effects in mice [, ]. This suggests that this compound, along with other identified constituents, contributes to the psychostimulant-like effects observed with CHA.
Q2: How does this compound potentially exert its effects on the nervous system?
A2: While the precise mechanism of action remains unclear, research suggests that this compound's ambulation-promoting effects might involve the neurotransmitter dopamine []. This is based on the observation that drugs like chlorpromazine and haloperidol, known to affect dopaminergic pathways, attenuated the ambulatory effects of this compound in mice. Further investigation is needed to fully understand the interaction of this compound with the nervous system.
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